3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride 3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 138910-39-1
VCID: VC6987491
InChI: InChI=1S/C10H12N2O3.ClH/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14;/h1-4H,5-6,11H2,(H,12,15)(H,13,14);1H
SMILES: C1=CC(=CC=C1C(=O)NCCC(=O)O)N.Cl
Molecular Formula: C10H13ClN2O3
Molecular Weight: 244.68

3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride

CAS No.: 138910-39-1

Cat. No.: VC6987491

Molecular Formula: C10H13ClN2O3

Molecular Weight: 244.68

* For research use only. Not for human or veterinary use.

3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride - 138910-39-1

Specification

CAS No. 138910-39-1
Molecular Formula C10H13ClN2O3
Molecular Weight 244.68
IUPAC Name 3-[(4-aminobenzoyl)amino]propanoic acid;hydrochloride
Standard InChI InChI=1S/C10H12N2O3.ClH/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14;/h1-4H,5-6,11H2,(H,12,15)(H,13,14);1H
Standard InChI Key NPAWBSVVLUEDHW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NCCC(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride, also designated as N-(4-Aminobenzoyl)-β-alanine hydrochloride, consists of a 4-aminophenyl group linked via a formamido bridge to β-alanine, with a hydrochloride counterion. Key molecular descriptors include:

PropertyValue
CAS Registry Number138910-39-1
Molecular FormulaC₁₀H₁₃ClN₂O₃
Molecular Weight244.68 g/mol
IUPAC Name3-[(4-Aminobenzoyl)amino]propanoic acid; hydrochloride
SMILES NotationC1=CC(=CC=C1C(=O)NCCC(=O)O)N.Cl
InChI KeyNPAWBSVVLUEDHW-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unspecified in available literature.

Structural Analysis

The compound’s planar aromatic ring facilitates π-π stacking interactions, while the amide and carboxylic acid groups enable hydrogen bonding. X-ray crystallography of analogous structures, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, reveals that protonated amines often engage in electrostatic interactions with enzyme active sites . Such features may underpin its utility in designing enzyme inhibitors or receptor ligands.

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis pathway involves a two-step process:

  • Coupling Reaction: 4-Aminobenzoic acid reacts with β-alanine in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at ambient temperature. DCC activates the carboxyl group of 4-aminobenzoic acid, facilitating amide bond formation with β-alanine’s amine group.

  • Salt Formation: The resultant free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization from ethanol or aqueous ethanol mixtures.

Reaction Scheme:

4-Aminobenzoic Acid+β-AlanineDCC/DMAP3-[(4-Aminophenyl)formamido]propanoic AcidHClHydrochloride Salt\text{4-Aminobenzoic Acid} + \beta\text{-Alanine} \xrightarrow{\text{DCC/DMAP}} \text{3-[(4-Aminophenyl)formamido]propanoic Acid} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Physicochemical Properties and Reactivity

Stability and Degradation

The compound’s stability is influenced by its hydrochloride salt form, which mitigates hygroscopicity. Thermal decomposition studies of similar aryl amides suggest susceptibility to oxidative degradation at elevated temperatures (>200°C), producing CO₂ and chlorinated byproducts.

Chemical Reactivity

  • Oxidation: The primary amine group may undergo oxidation to form nitroso or nitro derivatives under strong oxidizing conditions (e.g., KMnO₄/H⁺).

  • Reduction: Catalytic hydrogenation (H₂/Pd) could reduce the amide to a secondary amine, though this is speculative without direct evidence.

  • Substitution: Electrophilic aromatic substitution at the para position of the aminophenyl group is plausible, given the amine’s activating effects.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing bioactive molecules. For instance, structurally analogous 4-aminopiperidine derivatives exhibit potent inhibition of protein kinase B (PKB/Akt), a target in oncology . While direct evidence of this compound’s bioactivity is lacking, its amide and aromatic functionalities align with pharmacophores common in kinase inhibitors.

Material Science

Its rigid aromatic core and hydrogen-bonding capacity make it a candidate for designing supramolecular assemblies or polymer composites. Research into similar compounds demonstrates utility in creating thermally stable resins.

Comparative Analysis with Related Compounds

Balsalazide Disodium

Balsalazide, an anti-inflammatory prodrug, shares structural motifs with 3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride, notably the 4-aminobenzoyl-β-alanine backbone . Key distinctions include:

Feature3-[(4-Aminophenyl)formamido]propanoic Acid HClBalsalazide Disodium
Functional GroupsHydrochloride salt, free carboxylic acidDisodium salt, azo linkage
Therapeutic UseResearch chemicalUlcerative colitis treatment
Synthesis ComplexityModerate (two-step coupling)High (diazotization, coupling)

Enzyme Inhibitors

The 4-aminopiperidine scaffold in PKB inhibitors (e.g., compound 21 ) shares conformational similarities with this compound’s aminophenyl group. Both structures leverage amine-mediated interactions with enzyme active sites, suggesting unexplored potential in kinase inhibition assays.

Research Gaps and Future Directions

  • Solubility Profiling: Empirical determination of solubility in common solvents (e.g., DMSO, water) is critical for pharmacological studies.

  • Biological Screening: Testing against kinase panels or bacterial targets could reveal therapeutic potential.

  • Process Optimization: Adopting microwave-assisted synthesis (as in Balsalazide production ) may enhance reaction efficiency.

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